7-chloro-4-((3,5-dimethylisoxazol-4-yl)methyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
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Description
7-chloro-4-((3,5-dimethylisoxazol-4-yl)methyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C15H12ClN5O2 and its molecular weight is 329.74. The purity is usually 95%.
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Scientific Research Applications
Antihistaminic Activity
A significant application of triazoloquinazolinone derivatives, like the 7-chloro-4-((3,5-dimethylisoxazol-4-yl)methyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one, is their use as H1-antihistaminic agents. These compounds have been synthesized and tested for their ability to protect animals from histamine-induced bronchospasm, suggesting potential use in treating allergies or asthma. For instance, certain derivatives in this class demonstrated comparable or superior protective effects against bronchospasm compared to standard antihistaminic drugs, with minimal sedative side effects (Alagarsamy et al., 2008), (Alagarsamy et al., 2007), (Gobinath et al., 2015).
Anticancer Potential
Derivatives of this compound have shown promise in anticancer research. These compounds, specifically designed and synthesized for anticancer activity, have been tested against human neuroblastoma and colon carcinoma cell lines. Some derivatives displayed significant cytotoxicity, indicating their potential as frameworks for developing new anticancer drugs (Reddy et al., 2015).
Structural and Molecular Studies
The structural properties of triazoloquinazoline derivatives have been extensively studied. Investigations include X-ray crystallography, nuclear magnetic resonance (NMR), density functional theory (DFT), and Hirshfeld analysis. These studies are crucial for understanding the molecular geometry, electronic structure, and potential interactions of these compounds, which are essential for their pharmaceutical applications (Abuelizz et al., 2021).
Antibacterial Activity
Research on substituted tricyclic quinazolines, a category to which this compound belongs, has also demonstrated antibacterial properties. Some derivatives exhibited strong antibacterial effects against strains like Bacillus subtilis and Pseudomonas aeruginosa, surpassing the efficacy of standard antibiotics like ampicillin in certain cases. This indicates the potential of these compounds in developing new antibacterial agents (Jantová et al., 2008).
Antihypertensive Applications
Triazoloquinazolinone derivatives have been evaluated for antihypertensive activity, showing significant effects in spontaneously hypertensive rats. This suggests their potential use in managing hypertension, a prevalent cardiovascular condition (Alagarsamy & Pathak, 2007).
Properties
IUPAC Name |
7-chloro-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]triazolo[1,5-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O2/c1-8-12(9(2)23-18-8)7-20-14-6-17-19-21(14)13-4-3-10(16)5-11(13)15(20)22/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVKHPRZWYEHKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C3=CN=NN3C4=C(C2=O)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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